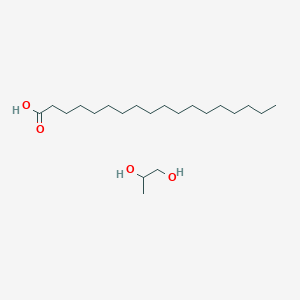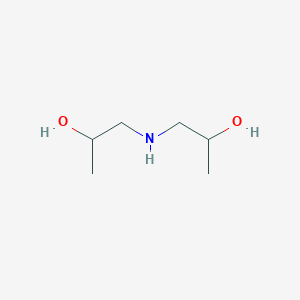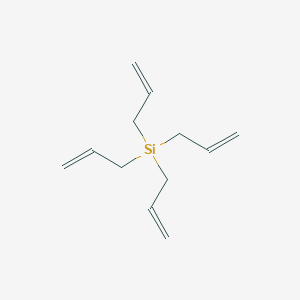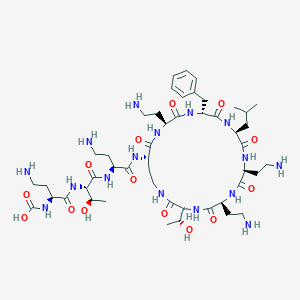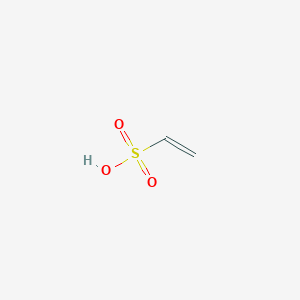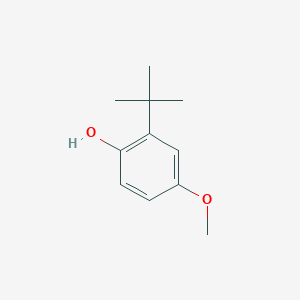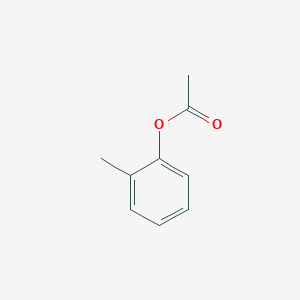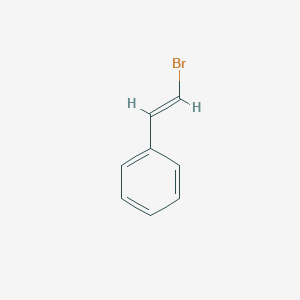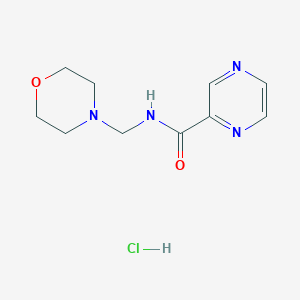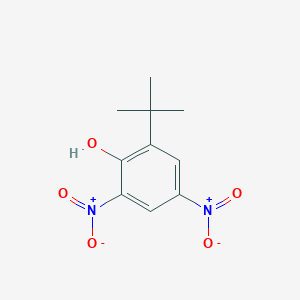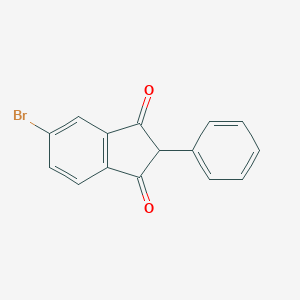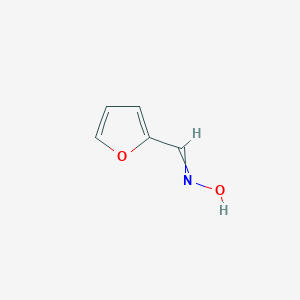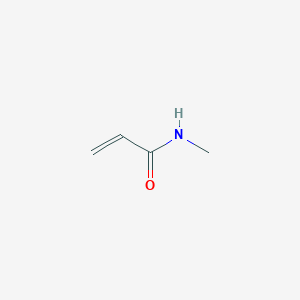
N-Methylacrylamide
概要
説明
Synthesis Analysis
The synthesis of N-Methylacrylamide-based polymers often involves solution polymerization techniques. For instance, a study described the synthesis of starch-g-Poly-(N-methylacrylamide-co-acrylic acid) through solution polymerization using potassium perdisulfate as the initiator at 90 ± 1 °C (Kolya, Das, & Tripathy, 2014). This method highlights the importance of choosing appropriate initiators and conditions to achieve desired polymer characteristics.
Molecular Structure Analysis
The molecular structure of N-Methylacrylamide-based polymers can be characterized using various analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Scanning Electron Microscopy (SEM). These techniques provide insights into the polymer's molecular weight, composition, and morphology, essential for understanding their properties and applications.
Chemical Reactions and Properties
N-Methylacrylamide participates in various chemical reactions due to its reactive acrylamide group. It can form copolymers with other monomers, demonstrating its versatility in polymer synthesis. For example, the copolymerization of N-Methylacrylamide with acrylic acid results in materials with enhanced adsorption capabilities for heavy metal ions from aqueous solutions, showcasing its chemical reactivity and potential for environmental applications (Kolya, Das, & Tripathy, 2014).
Physical Properties Analysis
The physical properties of N-Methylacrylamide-based polymers, such as solubility, thermal stability, and hydrophilicity, are crucial for their application in various fields. These properties can be tailored by copolymerizing N-Methylacrylamide with other monomers or by modifying the polymerization conditions, enabling the design of polymers for specific applications.
Chemical Properties Analysis
The chemical properties of N-Methylacrylamide-based polymers, including their reactivity, biodegradability, and interaction with other molecules, are key factors determining their suitability for different applications. For instance, the incorporation of carboxylic acid groups through copolymerization with acrylic acid enhances the polymer's ability to chelate metal ions, illustrating the impact of chemical modifications on polymer functionality (Kolya, Das, & Tripathy, 2014).
科学的研究の応用
Thermoresponsive Polyacrylamides
- Scientific Field: Polymer Chemistry
- Application Summary: N-Methylacrylamide is used in the synthesis of a new family of thermoresponsive polyacrylamides .
- Methods of Application: The B (C6F5)3-catalyzed group transfer polymerization (GTP) of N-isopropyl, N-methylacrylamide (iPMAm) with 1-methoxy-1-(triethylsiloxy)-2-methyl-1-propene (SKA Et) as the initiator is used for the synthesis .
- Results: The thermal phase transition behavior of these polyacrylamides and their copolymers was evaluated using their aqueous solutions based on the cloud point temperature (Tc), hydrodynamic radius (Rh), and 1H NMR spectroscopy measurements .
Hydrogels for Heavy Metal Ion Removal
- Scientific Field: Environmental Science
- Application Summary: N-Methylacrylamide-based hydrogels have been developed and reported for the removal of harmful heavy metal ions from bodies of water .
- Methods of Application: The adsorption technique is used for heavy metal ion removal. It is simple to run on a large scale, making it appropriate for practical applications .
- Results: These hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
Polyacrylamide Gel Preparation
- Scientific Field: Biomaterials
- Application Summary: N-Methylacrylamide is used in the preparation of polyacrylamide (PA) gels, which are used to study cell-extracellular matrix mechanical interactions .
- Methods of Application: The study aimed to improve and simplify the preparation of PA gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating .
- Results: The biological behavior of MCF7 and MCF10A cells were similar on NHS-AA ester and sulfo-SANPAH gels. Acini formation in Matrigel overlay culture were also consistent on NHS-AA ester and sulfo-SANPAH gels .
Thermoresponsive Copolymers
- Scientific Field: Polymer Chemistry
- Application Summary: N-Methylacrylamide is used in the synthesis of thermoresponsive copolymers with N,N-dimethylacrylamide .
- Methods of Application: The B (C6F5)3-catalyzed group transfer copolymerization (GTcoP) of N-isopropyl, N-methylacrylamide and N,N-dimethylacrylamide with 1-methoxy-1-(triethylsiloxy)-2-methyl-1-propene (SKA Et) is used for the synthesis .
- Results: The thermal phase transition behavior of these copolymers was evaluated using their aqueous solutions based on the cloud point temperature (Tc), hydrodynamic radius (Rh), and 1H NMR spectroscopy measurements .
Photocrosslinked Hydrogels
- Scientific Field: Biomedical Engineering
- Application Summary: N-Methylacrylamide-based photocrosslinked hydrogels have been developed and reported for various biomedical engineering applications .
- Methods of Application: These hydrogels are prepared using a variety of monomers and simple, convenient preparation methods .
- Results: These hydrogels have attracted much attention due to their variety, as well as their simple and convenient preparation methods .
Safety And Hazards
将来の方向性
Scientists have been encouraged to find different methods for removing harmful heavy metal ions and dyes from bodies of water . The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications . Many adsorbent hydrogels have been developed and reported, comprising N,N-dimethylacrylamide (DMAA)-based hydrogels, which have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
特性
IUPAC Name |
N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHQUSNPXDGUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-14-9 | |
| Record name | Poly(N-methylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9041449 | |
| Record name | N-Methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylacrylamide | |
CAS RN |
1187-59-3 | |
| Record name | Methylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6728C288M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



